For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of Camostat in Inhibiting TMPRSS2
This guide provides a comprehensive technical overview of Camostat mesylate's role as an inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2). It details the mechanism of action, quantitative inhibitory data, relevant experimental protocols, and the key signaling pathways involved, with a focus on its implications for antiviral therapy, particularly against SARS-CoV-2.
Introduction: TMPRSS2 as a Therapeutic Target
Transmembrane Protease, Serine 2 (TMPRSS2) is a type II transmembrane serine protease expressed on the surface of epithelial cells, particularly in the respiratory and gastrointestinal tracts.[1][2][3] The enzyme plays a critical role in the life cycle of several respiratory viruses, including influenza viruses and coronaviruses like SARS-CoV, MERS-CoV, and SARS-CoV-2.[4][5][6] For these viruses, TMPRSS2 is essential for cleaving and activating their surface glycoproteins (e.g., the Spike protein of SARS-CoV-2), a process known as "priming."[2][7] This priming step is a prerequisite for the fusion of the viral envelope with the host cell membrane, allowing the virus to enter the cell.[5][7]
The critical role of TMPRSS2 in viral entry, combined with evidence that its absence in knockout mice does not cause significant abnormalities, makes it an attractive target for antiviral drug development.[3][8] Camostat mesylate, a synthetic serine protease inhibitor approved in Japan for treating chronic pancreatitis and postoperative reflux esophagitis, has been identified as a potent inhibitor of TMPRSS2.[9][10][11] Its ability to block this crucial host factor has made it a significant candidate for repurposing as an antiviral therapeutic.[4][12]
Mechanism of Action: Covalent Inhibition
Camostat mesylate is a prodrug that is rapidly hydrolyzed in the body by carboxyesterases to its pharmacologically active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetate (GBPA), also known as FOY-251.[13][14] The inhibitory action of Camostat is mediated by this active metabolite.
The mechanism involves the formation of a covalent bond with the catalytic site of the serine protease. The TMPRSS2 active site contains a canonical catalytic triad of histidine, aspartate, and serine (specifically His296, Asp345, and Ser441).[1] The guanidinobenzoate portion of the active metabolite, GBPA, mimics the natural substrates of trypsin-like proteases (which cleave after arginine or lysine residues). It inserts into the S1 binding pocket of TMPRSS2, positioning the ester group near the catalytic Ser441 residue.[9] This leads to the formation of a transient Michaelis complex, which is then catalyzed to form a stable, long-lived covalent acyl-enzyme intermediate.[13][15] This acylation of the serine residue effectively and irreversibly blocks the enzyme's catalytic activity, preventing it from processing its substrates, such as the viral spike protein.[13][16]
Quantitative Data: Inhibitory Potency of Camostat
The inhibitory activity of Camostat and its metabolite has been quantified in various studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics. Camostat demonstrates broad-spectrum activity against several trypsin-like serine proteases.
| Compound | Target Protease | IC50 Value (nM) | Ki Value (nM) | Reference |
| Camostat Mesylate | TMPRSS2 | 1.01 ± 0.10 | Not Reported | [8] |
| TMPRSS2 | 4.2 | Not Reported | [9] | |
| TMPRSS2 | 6.2 | Not Reported | [17] | |
| Trypsin | 9.3 ± 1.2 | 1 | [16][18] | |
| Plasma Kallikrein (PK) | 10.4 ± 2.7 | Not Reported | [16] | |
| Matriptase | 21.1 ± 3.5 | Not Reported | [16] | |
| Factor XIa (FXIa) | 44.1 ± 1.1 | Not Reported | [16] | |
| Urokinase (uPA) | 86.4 ± 9.4 | Not Reported | [16] | |
| FOY-251 (GBPA) | TMPRSS2 | 33.3 | Not Reported | [17] |
| TMPRSS2 | 70.3 | Not Reported | [9] | |
| Nafamostat | TMPRSS2 | 0.27 | Not Reported | [17] |
Key Experimental Protocols
The efficacy of Camostat as a TMPRSS2 inhibitor is typically evaluated using in vitro enzymatic assays and cell-based viral entry models.
In Vitro TMPRSS2 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified TMPRSS2.
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Objective: To determine the IC50 value of Camostat against recombinant TMPRSS2.
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Materials:
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Recombinant human TMPRSS2 (extracellular serine protease domain).
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Fluorogenic peptide substrate (e.g., BOC-Gln-Ala-Arg-AMC).
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Camostat mesylate and its metabolite FOY-251.
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Assay buffer (e.g., Tris-HCl with CaCl2 and detergent).
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384-well assay plates.
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Fluorescence plate reader.
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-
Methodology:
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A serial dilution of the inhibitor (Camostat) is prepared in the assay buffer.
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A fixed concentration of recombinant TMPRSS2 enzyme is pre-incubated with the various concentrations of the inhibitor in the assay plates for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
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The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.
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The plate is immediately placed in a fluorescence plate reader, and the increase in fluorescence (resulting from the cleavage of the AMC group from the peptide substrate) is monitored over time.
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The initial reaction velocity (rate of fluorescence increase) is calculated for each inhibitor concentration.
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The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[15][17]
-
Cell-Based SARS-CoV-2 Pseudovirus Entry Assay
This assay measures the ability of Camostat to block viral entry into host cells in a controlled and safe (BSL-2) environment.
-
Objective: To determine the efficacy of Camostat in preventing TMPRSS2-dependent viral entry.
-
Materials:
-
Host cell line (e.g., human lung Calu-3 cells, which endogenously express TMPRSS2, or HEK-293T cells engineered to overexpress TMPRSS2).
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Pseudotyped viral particles: typically a replication-incompetent virus (e.g., VSV or lentivirus) engineered to lack its native envelope protein and express the SARS-CoV-2 Spike protein. The viral genome also contains a reporter gene (e.g., Luciferase or Green Fluorescent Protein - GFP).
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Camostat mesylate.
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Cell culture medium and reagents.
-
Luciferase assay reagent or fluorescence microscope/flow cytometer.
-
-
Methodology:
-
Host cells are seeded in multi-well plates and allowed to adhere.
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Cells are pre-incubated with various concentrations of Camostat for a specified time (e.g., 1-2 hours) to allow the drug to inhibit TMPRSS2.
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The pseudotyped viral particles are then added to the cells and incubated for a period (e.g., 24-48 hours) to allow for viral entry and reporter gene expression.
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Following incubation, the cells are analyzed for reporter gene expression.
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For luciferase reporters, cells are lysed, and the luciferase substrate is added. Luminescence is measured using a luminometer.
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For GFP reporters, the percentage of fluorescent cells is quantified using flow cytometry or fluorescence microscopy.
-
-
The reduction in reporter signal in the presence of Camostat, compared to an untreated control, indicates the inhibition of viral entry. The data is used to calculate an EC50 (half-maximal effective concentration) value.[10][19]
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Visualizations: Pathways and Workflows
Signaling Pathway: SARS-CoV-2 Entry and Inhibition by Camostat
Caption: SARS-CoV-2 entry pathway and the inhibitory action of Camostat on TMPRSS2.
Experimental Workflow: Testing Camostat Efficacy
Caption: Workflow for a cell-based pseudovirus assay to determine Camostat's EC50.
References
- 1. TMPRSS2 - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. mdpi.com [mdpi.com]
- 4. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. TMPRSS2 as a Key Player in Viral Pathogenesis: Influenza and Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JCI - Structure-based phylogeny identifies avoralstat as a TMPRSS2 inhibitor that prevents SARS-CoV-2 infection in mice [jci.org]
- 9. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurosciencenews.com [neurosciencenews.com]
- 11. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 19. journals.asm.org [journals.asm.org]
